molecular formula C7H17NO2 B14652829 1-[(2-Hydroxypropyl)amino]butan-2-ol CAS No. 52801-86-2

1-[(2-Hydroxypropyl)amino]butan-2-ol

Cat. No.: B14652829
CAS No.: 52801-86-2
M. Wt: 147.22 g/mol
InChI Key: VXACYDQJTBOEIB-UHFFFAOYSA-N
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Description

1-[(2-Hydroxypropyl)amino]butan-2-ol is a branched amino alcohol characterized by a butan-2-ol backbone substituted with a 2-hydroxypropylamino group at position 1. Its molecular formula is C₇H₁₇NO₂, with a molecular weight of 147.21 g/mol. The compound features both a secondary alcohol (-OH) and a tertiary amine (-NHR₂), making it a versatile intermediate in organic synthesis. Amino alcohols of this class are commonly employed as chiral building blocks in pharmaceuticals, surfactants, and ligands for metal catalysis .

Properties

CAS No.

52801-86-2

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

IUPAC Name

1-(2-hydroxypropylamino)butan-2-ol

InChI

InChI=1S/C7H17NO2/c1-3-7(10)5-8-4-6(2)9/h6-10H,3-5H2,1-2H3

InChI Key

VXACYDQJTBOEIB-UHFFFAOYSA-N

Canonical SMILES

CCC(CNCC(C)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(2-Hydroxypropyl)amino]butan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2-amino-1-butanol with propylene oxide under controlled conditions. The reaction typically requires a catalyst such as a strong base (e.g., sodium hydroxide) and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Hydroxypropyl)amino]butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of ethers or other substituted alcohols.

Scientific Research Applications

1-[(2-Hydroxypropyl)amino]butan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Applied in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(2-Hydroxypropyl)amino]butan-2-ol involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and physicochemical differences between 1-[(2-Hydroxypropyl)amino]butan-2-ol and its analogs:

Table 1. Comparative Analysis of this compound and Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents Key Structural Features Source
This compound C₇H₁₇NO₂ 147.21 Not provided 2-hydroxypropyl amino at position 1 Secondary alcohol, tertiary amine Target
2-[2-(1-Hydroxybutan-2-ylamino)propylamino]butan-1-ol C₁₁H₂₅N₂O₂ 217.33 91965-06-9 Hydroxybutyl and propylamino branches Two amino groups, primary alcohol
1-[Cyclopropyl(2-hydroxybutyl)amino]butan-2-ol C₁₀H₁₇NO₃ 199.25 216578-35-7 Cyclopropyl and hydroxybutyl groups Cyclopropane ring, tertiary amine
1-[(2-Hydroxybutyl)(methyl)amino]butan-2-ol C₈H₁₉NO₂ 161.24 Not provided Methyl and hydroxybutyl substituents Secondary alcohol, tertiary amine
1-[Bis(2-hydroxypropyl)amino]propan-1-ol C₉H₂₁NO₃ 191.27 66161-60-2 Bis-hydroxypropyl amino, propanol backbone Primary alcohol, tertiary amine
1-[1-Hydroxyethyl(2-hydroxypropyl)amino]propan-2-ol C₈H₁₉NO₃ 177.24 400038-82-6 Hydroxyethyl and hydroxypropyl groups Secondary alcohol, tertiary amine
(2S)-2-[2-[[(1R)-1-(Hydroxymethyl)propyl]amino]ethylamino]butan-1-ol C₁₀H₂₃N₂O₂ 203.30 32454-69-6 Hydroxymethylpropyl and ethylamino Stereospecific centers (S and R configurations)
2-(Propan-2-ylamino)butan-1-ol C₇H₁₇NO 131.22 51977-18-5 Isopropyl amino group Primary alcohol, secondary amine

Key Observations

Branching and Substituent Effects: The target compound’s 2-hydroxypropyl group provides moderate hydrophilicity compared to analogs like 2-(propan-2-ylamino)butan-1-ol (), which lacks hydroxyl groups on the amino substituent, reducing hydrogen-bonding capacity .

Steric and Stereochemical Influences: The cyclopropyl substituent in 1-[Cyclopropyl(2-hydroxybutyl)amino]butan-2-ol () introduces steric hindrance and ring strain, which may affect reactivity and stability . Stereospecific analogs like the (2S,1R)-configured compound in highlight the importance of chirality in biological activity and crystallization behavior .

Functional Group Positioning: Compounds with primary alcohols (e.g., 2-[2-(1-Hydroxybutan-2-ylamino)propylamino]butan-1-ol, ) differ in oxidation susceptibility compared to secondary alcohols in the target compound .

Molecular Weight and Applications: Higher molecular weight analogs (e.g., C₁₁H₂₅N₂O₂, ) may find use in polymer chemistry or as surfactants, whereas lighter compounds like 2-(propan-2-ylamino)butan-1-ol () could serve as simpler intermediates .

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